4-Pyrazol-1-ylmethyl-phenylamine hydrochloride
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Overview
Description
4-Pyrazol-1-ylmethyl-phenylamine hydrochloride: is a chemical compound with the molecular formula C10H13Cl2N3. It is commonly used in proteomics research and has various applications in scientific research . The compound is known for its unique structure, which includes a pyrazole ring attached to a phenylamine group, making it a valuable compound for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride typically involves the reaction of pyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe to investigate the biological activity of various enzymes and receptors .
Medicine: It is studied for its potential to interact with specific biological targets and pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Pyrazol-1-ylmethyl-phenylamine dihydrochloride
- 4-Pyrazol-1-ylmethyl-phenylamine
Comparison: 4-Pyrazol-1-ylmethyl-phenylamine hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications. The presence of the hydrochloride group can influence its solubility and stability, distinguishing it from other related compounds .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13;/h1-7H,8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNZQPZWPUNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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